molecular formula C2H5O4P B103672 Phosphonoacetaldehyde CAS No. 16051-76-6

Phosphonoacetaldehyde

Cat. No.: B103672
CAS No.: 16051-76-6
M. Wt: 124.03 g/mol
InChI Key: YEMKIGUKNDOZEG-UHFFFAOYSA-N
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Description

Phosphonoacetaldehyde is an organic compound belonging to the class of organic phosphonic acids. It contains a phosphonic acid group directly bonded to an aldehyde group. This compound is of significant interest due to its unique chemical properties and its role in various biochemical pathways, particularly in the metabolism of phosphonates.

Scientific Research Applications

Phosphonoacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphonate compounds.

    Biology: It plays a role in the study of phosphonate metabolism and is used to investigate the enzymatic pathways involved in the degradation of phosphonates.

    Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.

    Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonoacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acetaldehyde in the presence of a base. This reaction proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Phosphonoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonoacetic acid.

    Reduction: It can be reduced to form phosphonoethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phosphonoacetic acid.

    Reduction: Phosphonoethanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Mechanism of Action

Phosphonoacetaldehyde exerts its effects primarily through its interaction with enzymes involved in phosphonate metabolism. One key enzyme is this compound hydrolase, which catalyzes the hydrolytic cleavage of the carbon-phosphorus bond in this compound to form acetaldehyde and phosphate. This reaction proceeds via the formation of a Schiff base intermediate, where the enzyme’s active site lysine residue forms a covalent bond with the aldehyde group of this compound.

Comparison with Similar Compounds

Phosphonoacetaldehyde is unique among phosphonates due to its aldehyde functional group. Similar compounds include:

    Phosphonoacetic acid: Lacks the aldehyde group and is more stable.

    Phosphonoethanol: Contains an alcohol group instead of an aldehyde.

    2-Aminoethylphosphonic acid: Contains an amino group and is a common natural phosphonate.

This compound’s unique reactivity and role in enzymatic pathways make it a valuable compound for research and industrial applications.

Properties

CAS No.

16051-76-6

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

IUPAC Name

2-oxoethylphosphonic acid

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)

InChI Key

YEMKIGUKNDOZEG-UHFFFAOYSA-N

SMILES

C(C=O)P(=O)(O)O

Canonical SMILES

C(C=O)P(=O)(O)O

16051-76-6

Synonyms

2-phosphonoacetaldehyde
acetylphosphonate
phosphonoacetaldehyde

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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